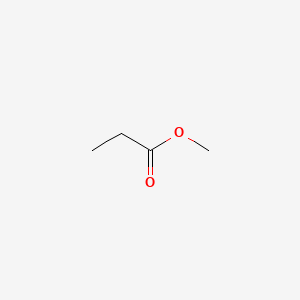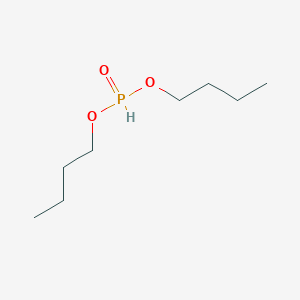![molecular formula C19H9Br4NaO5S B7798703 sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7798703.png)
sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate” is known as Raltitrexed. It is a quinazoline-based folate analogue used primarily in cancer chemotherapy. Raltitrexed is an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. This compound has been used in the treatment of colorectal cancer and malignant mesothelioma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Raltitrexed is synthesized through a multi-step process involving the formation of a quinazoline ring system. The synthesis begins with the preparation of 2-methyl-4-oxo-6-quinazoline, followed by its reaction with various intermediates to form the final product. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of Raltitrexed involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Raltitrexed undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Raltitrexed can lead to the formation of quinazoline derivatives, while reduction can yield various reduced forms of the compound .
Applications De Recherche Scientifique
Raltitrexed has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of thymidylate synthase and its effects on DNA synthesis.
Biology: Investigated for its role in cell cycle regulation and apoptosis in cancer cells.
Medicine: Used in clinical trials for the treatment of various cancers, including colorectal cancer and malignant mesothelioma.
Industry: Employed in the development of new chemotherapeutic agents and as a reference standard in pharmaceutical research
Mécanisme D'action
Raltitrexed exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, Raltitrexed prevents the formation of DNA and RNA, leading to the inhibition of cell growth and proliferation. This mechanism is particularly effective in rapidly dividing cancer cells, making Raltitrexed a potent chemotherapeutic agent .
Comparaison Avec Des Composés Similaires
Methotrexate: Another folate analogue that inhibits dihydrofolate reductase, used in cancer treatment.
Comparison: Raltitrexed is unique in its selective inhibition of thymidylate synthase, whereas Methotrexate and Pemetrexed inhibit multiple folate-dependent enzymes. This specificity makes Raltitrexed particularly effective in certain types of cancer, with potentially fewer side effects compared to broader-spectrum antifolates .
Propriétés
IUPAC Name |
sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)18(12)24)17(10-7-14(22)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDJMRHSLWRFI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Br4NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride](/img/structure/B7798696.png)

